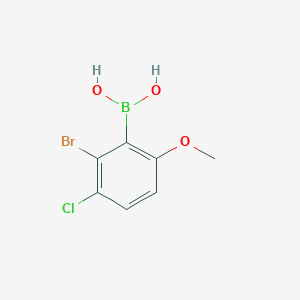

2-Bromo-3-chloro-6-methoxyphenylboronic acid

Description

Overview of Organoboron Compounds in Modern Chemistry

Organoboron compounds represent one of the most versatile and extensively studied classes of heteroatom-substituted organic molecules in contemporary chemical research. These compounds, characterized by the presence of at least one carbon-to-boron bond, have experienced a dramatic surge in applications over the past three decades, fundamentally transforming multiple areas of chemical science. The unique electronic properties of boron, particularly its mildly Lewis acidic character and electropositive nature relative to carbon, provide the foundation for the remarkable utility of these compounds in diverse chemical transformations.

The fundamental structure of organoboron compounds typically involves organic derivatives of borane, as exemplified by trialkyl boranes and related structures. The carbon-boron bond exhibits low polarity, with electronegativity values of 2.55 for carbon and 2.04 for boron, resulting in generally stable alkyl boron compounds that remain susceptible to oxidation processes. This unique bonding arrangement enables boron to form electron-deficient compounds without achieving a full octet, such as triorganoboranes, which function as strong electrophiles while typically being too sterically hindered to undergo dimerization.

Modern synthetic applications of organoboron compounds span numerous critical areas of chemical research and industrial development. In analytical chemistry, the Lewis acidic properties of boron atoms are extensively exploited for carbohydrate and fluoride sensing applications, enabled through the formation of tetracoordinate borates with fluoride anions and polyols. The electropositive character of boron relative to carbon has positioned these compounds as essential nucleophilic coupling partners for various carbon-carbon bond forming reactions, most prominently the Suzuki-Miyaura reaction. Additionally, organoboron compounds serve as versatile synthetic intermediates derived from hydroboration and carboboration reactions, while also functioning as catalysts for enantioselective reactions and amide bond formation.

The expanding role of organoboron compounds in materials science has led to innovative applications as building blocks for covalent organic frameworks and hydrogels, as well as specialized materials for neutron capture and phosphorescent applications. Furthermore, these compounds have emerged as promising therapeutic agents and biological probes, with several boronic acid derivatives showing significant activities in clinical and preclinical studies. The comprehensive versatility of organoboron compounds continues to drive research interest across multiple disciplines, establishing them as indispensable tools in modern chemical synthesis and materials development.

Significance of Substituted Phenylboronic Acids

Phenylboronic acids constitute an exceptionally important class of organoboron compounds with diverse applications spanning synthetic, biological, medicinal, and materials chemistry. These compounds, characterized by the presence of a boronic acid functional group attached to a phenyl ring, serve as fundamental building blocks in organic synthesis and have become indispensable reagents in modern synthetic methodology. The significance of substituted phenylboronic acids extends beyond their basic chemical properties to encompass their role as versatile intermediates capable of undergoing numerous chemical transformations that enable the construction of complex molecular architectures.

The structural characteristics of phenylboronic acids contribute significantly to their chemical utility and biological activity. Research investigations have demonstrated that phenylboronic acids typically adopt planar conformations with specific orientations of the boronic acid moiety relative to the phenyl ring. Computational studies using second-order Møller-Plesset perturbation theory have revealed that the endo-exo conformers of positional isomers represent the most energetically favorable arrangements, with the planarity of the phenyl ring and boronic acid moiety being influenced by various substituent effects.

The position and type of substituents on the phenyl ring play crucial roles in determining the properties and applications of substituted phenylboronic acids. Electron-withdrawing groups have been shown to lower the pKa of the boronic acid, thereby increasing the acidity of the boron hydroxyl groups and enhancing their binding affinity toward specific target molecules. For example, sulfonyl and sulfonamide substituents can shift the pKa by significant amounts relative to unsubstituted phenylboronic acid, with pKa values of 7.4 and 7.1 respectively compared to 8.8 for the parent compound. This pH-dependent behavior is particularly important for applications requiring binding interactions at physiological pH ranges.

Substituted phenylboronic acids demonstrate remarkable versatility in cross-coupling reactions, most notably in Suzuki-Miyaura coupling processes where they react with organohalides in the presence of palladium catalysts and base conditions. These reactions have become cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon bonds under relatively mild conditions with high selectivity and functional group tolerance. The electronic and steric properties imparted by various substituents can significantly influence the reactivity and selectivity of these coupling reactions, making the choice of substitution pattern a critical consideration in synthetic planning.

Beyond their synthetic applications, substituted phenylboronic acids have found extensive use in biological and medicinal chemistry applications. Their high affinity toward polar molecules with specific functional groups, particularly carbohydrates, has established them as valuable receptors and sensors for saccharides. This property has been widely exploited for the development of glucose-responsive polymer complexes, glucose sensors, and diagnostic applications. The ability of phenylboronic acids to form reversible covalent bonds with diols has also enabled their use as transmembrane carriers for selective transport of monosaccharides through lipid bilayers.

The antimicrobial properties of certain substituted phenylboronic acids have attracted significant attention in pharmaceutical research. These compounds have demonstrated potential as antimicrobial agents, with their activity often related to their ability to interact with specific biomolecules in pathogenic organisms. Additionally, immobilized phenylboronic acids have been successfully employed as chromatographic supports that selectively retain ribonucleosides, steroids, and proteins, highlighting their utility in analytical and separation sciences.

Research Objectives and Scope Regarding 2-Bromo-3-chloro-6-methoxyphenylboronic acid

The investigation of this compound represents a focused examination of a highly substituted phenylboronic acid derivative that exemplifies the complexity achievable in organoboron compound design. This compound, bearing the systematic name (2-bromo-6-chloro-3-methoxyphenyl)boronic acid and characterized by the molecular formula C₇H₇BBrClO₃, presents a unique combination of electronic and steric effects resulting from its multiple substituents. The research objectives encompass a comprehensive analysis of the structural, physical, and chemical properties of this compound, with particular emphasis on understanding how the specific substitution pattern influences its behavior and potential applications.

The primary research focus centers on elucidating the fundamental properties of this compound through systematic examination of its molecular structure and chemical characteristics. The compound features a distinctive substitution pattern with bromine positioned at the 2-position, chlorine at the 6-position, and a methoxy group at the 3-position of the phenyl ring. This arrangement creates a complex electronic environment that significantly influences the compound's reactivity profile and physical properties. Understanding these structural-property relationships provides essential insights for predicting the compound's behavior in various chemical transformations and applications.

A critical aspect of the research involves detailed characterization of the compound's identification parameters and physical properties. The compound is uniquely identified by its Chemical Abstracts Service number, with two documented values of 957062-90-7 and 1452575-89-1 appearing in different sources. The molecular weight has been consistently reported as 265.30 grams per mole, with various computational predictions providing insights into additional physical properties such as density, boiling point, and refractive index. These fundamental parameters serve as essential reference data for further research and applications.

The scope of investigation extends to examining the compound's potential applications in synthetic organic chemistry, particularly its utility in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of multiple electron-withdrawing substituents (bromine and chlorine) combined with the electron-donating methoxy group creates a unique electronic environment that may influence the compound's reactivity in palladium-catalyzed coupling reactions. Understanding these reactivity patterns is crucial for developing effective synthetic methodologies incorporating this compound as a building block.

Research objectives also encompass the evaluation of synthesis methodologies for this compound, including examination of various preparative routes and optimization of reaction conditions. The compound can be synthesized through multiple approaches, including reactions of appropriately substituted precursors with boron reagents such as triisopropyl borate or borane dimethyl sulfide complex under controlled conditions. Alternative synthetic strategies involving lithium reagents and subsequent treatment with boron trifluoride etherate have also been explored for achieving high yields and purity of the final product.

The investigation addresses the mechanistic aspects of the compound's participation in cross-coupling reactions, examining how its specific substitution pattern influences the fundamental steps of oxidative addition, transmetalation, and reductive elimination in palladium-catalyzed processes. Understanding these mechanistic details provides valuable insights for optimizing reaction conditions and predicting selectivity outcomes in synthetic applications. The research scope includes evaluation of how electronic properties imparted by the multiple substituents affect the compound's behavior as a nucleophilic coupling partner in various carbon-carbon bond forming reactions.

Additionally, the research objectives encompass comparison of this compound with related substituted phenylboronic acids to understand the specific effects of its unique substitution pattern. This comparative analysis provides insights into how different combinations of electron-withdrawing and electron-donating groups influence the fundamental properties and reactivity of phenylboronic acid derivatives. Such comparisons contribute to the broader understanding of structure-activity relationships in organoboron chemistry and inform the rational design of new compounds with desired properties.

The following table summarizes the key identification and molecular parameters of this compound:

Propriétés

IUPAC Name |

(2-bromo-3-chloro-6-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrClO3/c1-13-5-3-2-4(10)7(9)6(5)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIQUUCAJBCHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Br)Cl)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-6-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-bromo-3-chloro-6-methoxybenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-3-chloro-6-methoxyphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in other palladium-catalyzed reactions, such as the Heck reaction and the Sonogashira coupling .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Uses a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and an aryl halide in a solvent like toluene or ethanol.

Heck Reaction: Involves a palladium catalyst (e.g., Pd(OAc)2), a base (e.g., Et3N), and an alkene in a solvent like DMF.

Sonogashira Coupling: Utilizes a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper co-catalyst (e.g., CuI), and an alkyne in a solvent like THF.

Major Products: The major products formed from these reactions are typically biaryl compounds, styrenes, and substituted alkynes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Applications De Recherche Scientifique

Key Applications

-

Organic Synthesis

- Suzuki-Miyaura Coupling : This reaction is pivotal in forming carbon-carbon bonds. 2-Bromo-3-chloro-6-methoxyphenylboronic acid serves as a reactant in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

- Synthesis of Alkaloids : It has been utilized in synthesizing canthin-6-one alkaloids, which exhibit significant biological activities relevant to medicinal chemistry.

-

Pharmaceutical Development

- The compound is integral in developing drugs targeting various diseases due to its ability to form stable complexes with diols, enhancing drug-receptor interactions.

- It has been explored for synthesizing tryptamines, a class of compounds with psychoactive properties, through palladium-catalyzed reactions .

-

Material Science

- Its reactivity with various nucleophiles makes it suitable for studying polymerization processes and the development of new materials with specific properties.

-

Synthesis of Canthin-6-One Alkaloids

- A study demonstrated using this compound in a Suzuki-Miyaura coupling reaction to synthesize canthin-6-one alkaloids from 8-bromo-1,5-naphthyridin-2-one. This method showcased the compound's efficiency in producing biologically active molecules.

- Preparation of Tryptamines

Mécanisme D'action

The mechanism of action of 2-Bromo-3-chloro-6-methoxyphenylboronic acid in cross-coupling reactions involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or styrene product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

The table below contrasts 2-bromo-3-chloro-6-methoxyphenylboronic acid with structurally related boronic acids, emphasizing substituent positions, molecular weights, and applications:

Electronic and Steric Effects

- Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound is electron-donating, activating the ring for electrophilic substitution, while bromo and chloro groups are electron-withdrawing, increasing the boronic acid’s acidity. This balance influences reactivity in cross-couplings .

- Ethoxy or methyl groups (as in CAS 1309980-97-9 and 957121-15-2) further exacerbate this effect .

Reactivity in Suzuki-Miyaura Couplings

- The target compound’s bromo and chloro substituents offer orthogonal reactivity: bromine is typically more reactive than chlorine in cross-couplings, enabling sequential functionalization .

- Comparatively, fluorinated analogs (e.g., CAS 957120-30-8) may exhibit slower coupling rates due to stronger C-F bonds but improved stability under basic conditions .

Activité Biologique

2-Bromo-3-chloro-6-methoxyphenylboronic acid (C₇H₇BBrClO₃) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C₇H₇BBrClO₃

- Molecular Weight : 265.3 g/mol

- Structure : The compound features a phenyl ring substituted with bromine and chlorine atoms, which influences its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Enzyme Inhibition : This compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the production of pro-inflammatory mediators.

- Anti-Cancer Properties : Studies indicate that it can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function, leading to programmed cell death.

The biological effects of this compound are primarily attributed to its ability to interact with various biomolecules:

- Enzyme Binding : The compound binds to the active sites of COX and LOX, inhibiting their activity and reducing inflammation.

- Cellular Pathways : It influences cellular signaling pathways that regulate apoptosis and cell proliferation, particularly in cancer cells.

Study on Anti-Inflammatory Effects

A study evaluated the anti-inflammatory properties of this compound in an animal model. The results demonstrated a significant reduction in inflammatory markers when administered at low doses (10 mg/kg), suggesting a promising therapeutic potential for treating inflammatory diseases.

Study on Cancer Cell Lines

In vitro studies using various cancer cell lines showed that treatment with this compound led to a decrease in cell viability and increased apoptosis rates. The mechanism was linked to the activation of caspases and the disruption of mitochondrial membrane potential, indicating its potential as an anti-cancer agent.

Data Table: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits COX and LOX, reducing inflammation | |

| Anti-Cancer | Induces apoptosis in cancer cells | |

| Dosage Effects | Effective at low doses without significant toxicity |

Q & A

Q. How to analyze competing decomposition pathways under acidic/basic conditions?

- Methodological Answer :

- Kinetic Studies : Use pH-stat titration to monitor boronic acid → boroxine conversion rates .

- LC-MS/MS : Identify degradation products (e.g., demethylated or debrominated species) .

Data Contradiction Analysis

- Example : Discrepancies in reported melting points for brominated analogs (e.g., 224–228°C vs. 173–177°C) may arise from polymorphism or hydration . Validate via DSC and PXRD.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.